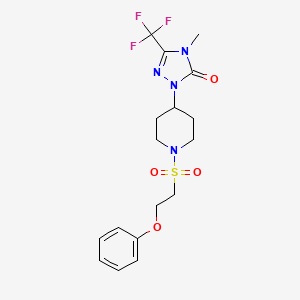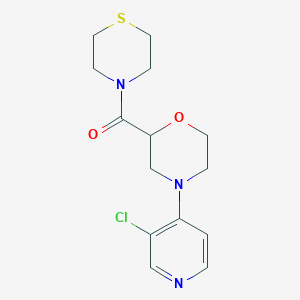
4-(3-Chloropyridin-4-yl)-2-(thiomorpholine-4-carbonyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Chloropyridin-4-yl)-2-(thiomorpholine-4-carbonyl)morpholine is a complex organic compound that features a pyridine ring substituted with a chlorine atom and a morpholine ring substituted with a thiomorpholine-4-carbonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloropyridin-4-yl)-2-(thiomorpholine-4-carbonyl)morpholine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridine Intermediate: The starting material, 3-chloropyridine, undergoes a nucleophilic substitution reaction to introduce the morpholine ring.
Introduction of the Thiomorpholine Group: The intermediate product is then reacted with thiomorpholine-4-carbonyl chloride under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes:
Catalysis: Using catalysts to increase reaction efficiency.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
化学反应分析
Types of Reactions
4-(3-Chloropyridin-4-yl)-2-(thiomorpholine-4-carbonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the existing functional groups.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include pyridine N-oxides.
Reduction: Reduced forms of the compound with modified functional groups.
Substitution: New compounds with different substituents on the pyridine ring.
科学研究应用
4-(3-Chloropyridin-4-yl)-2-(thiomorpholine-4-carbonyl)morpholine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and its potential therapeutic effects.
作用机制
The mechanism of action of 4-(3-Chloropyridin-4-yl)-2-(thiomorpholine-4-carbonyl)morpholine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, altering cellular processes.
相似化合物的比较
Similar Compounds
4-(3-Chloropyridin-4-yl)-2-(morpholine-4-carbonyl)morpholine: Lacks the thiomorpholine group.
4-(3-Chloropyridin-4-yl)-2-(thiomorpholine-4-carbonyl)piperidine: Contains a piperidine ring instead of a morpholine ring.
Uniqueness
4-(3-Chloropyridin-4-yl)-2-(thiomorpholine-4-carbonyl)morpholine is unique due to the presence of both the thiomorpholine and morpholine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
属性
IUPAC Name |
[4-(3-chloropyridin-4-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O2S/c15-11-9-16-2-1-12(11)18-3-6-20-13(10-18)14(19)17-4-7-21-8-5-17/h1-2,9,13H,3-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPEDBRAZLWRCMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C2=C(C=NC=C2)Cl)C(=O)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2662115.png)
![N-cyclohexyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2662117.png)
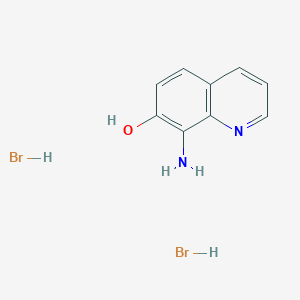
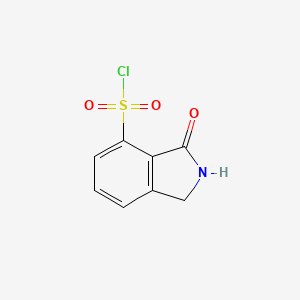
![5-butyl-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B2662121.png)
![1-benzyl-4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazine](/img/structure/B2662122.png)
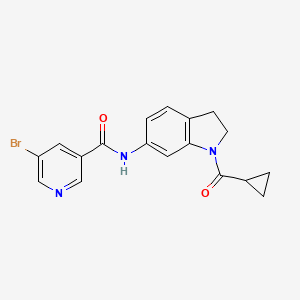
![1-(2,4-difluorophenyl)-3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2662125.png)
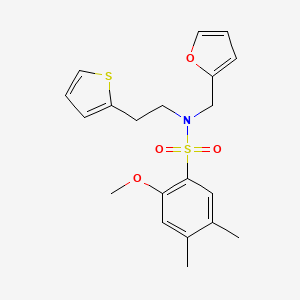
![ethyl N-[3-(4-benzylpiperazino)-2-cyanoacryloyl]carbamate](/img/structure/B2662129.png)
![2-(2,4-dichlorophenoxy)-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide](/img/structure/B2662130.png)
![2-Bromo-1-[1,3]dioxolo[4,5-B]pyridin-6-ylethanone](/img/structure/B2662132.png)
